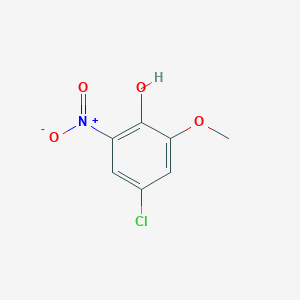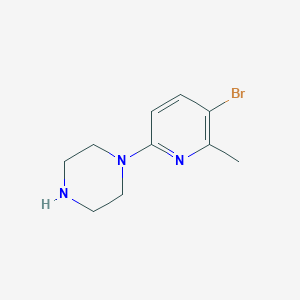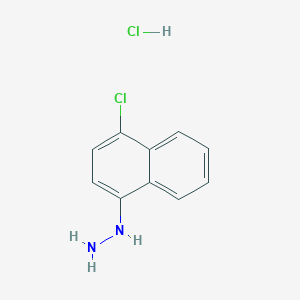
1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Overview
Description
1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone, also known as 5-benzenesulfonyl-2,3-dihydro-1H-indole-1-ethanone, is an important organic compound that is used in various scientific research applications. This compound is a heterocyclic compound containing a five-membered ring with an oxygen atom, a sulfur atom, and a nitrogen atom. It is a colorless solid with a melting point of 174-176 °C and a boiling point of 273-274 °C. It is soluble in water and ethanol, and is insoluble in ether.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds
A study described the synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety, where 1-Phenyl-2-(phenylsulfonyl)ethanone reacts with various compounds to form new chemical structures with potential applications in diverse fields, including pharmaceuticals and materials science (Abu-Shanab, 2006).
Molecular Structure Analysis
The predominance of amino-sulfonyl hydrogen bonding in certain derivatives, including those with benzenesulfonyl moieties, was investigated using NMR, X-ray crystallography, and theoretical studies. This research contributes to understanding the molecular interactions and stability of such compounds (Kolehmainen et al., 2003).
Photoinduced Molecular Transformations
Research on photoinduced molecular transformations showcased the synthesis of various indole derivatives using photoaddition processes. This highlights the potential of light-induced reactions in synthesizing complex organic compounds (Kobayashi et al., 1993).
Novel Synthesis Methods
Studies have focused on efficient synthesis methods for various indole derivatives, demonstrating the versatility and significance of such compounds in chemical synthesis and potential applications in drug development and other areas (Nagarathnam, 1992).
properties
IUPAC Name |
1-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12(18)13-7-8-16-14(11-13)9-10-17(16)21(19,20)15-5-3-2-4-6-15/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXCPAOTPHXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088781.png)
![1-Tert-butyl 2-methyl (2S,4S)-4-[(4-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088783.png)
![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-furylmethyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088786.png)
![3-(2-Azabicyclo[2.2.1]hept-5-en-2-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088792.png)

![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-chlorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088811.png)







